molecular formula C6H4ClF2N B3043454 5-Chloro-2,3-difluoroaniline CAS No. 870606-45-4

5-Chloro-2,3-difluoroaniline

Cat. No. B3043454
CAS RN: 870606-45-4
M. Wt: 163.55
InChI Key: FSECOXGMKLKTLE-UHFFFAOYSA-N
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Description

5-Chloro-2,3-difluoroaniline is an organic compound with the molecular formula C6H4ClF2N . It is a derivative of aniline, which is a primary aromatic amine, where two hydrogen atoms in the benzene ring are substituted by fluorine atoms and one hydrogen atom is substituted by a chlorine atom .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2,3-difluoroaniline consists of a benzene ring with two fluorine atoms, one chlorine atom, and an amine group (NH2) attached . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound: the chlorine atom is at position 5, and the fluorine atoms are at positions 2 and 3 .


Physical And Chemical Properties Analysis

5-Chloro-2,3-difluoroaniline is a powder at room temperature . Its molecular weight is 200.01 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

C6H4ClF2N\text{C}_6\text{H}_4\text{ClF}_2\text{N}C6​H4​ClF2​N

, has garnered interest in various fields due to its unique properties. Below, I’ll explore six distinct applications:

Safety And Hazards

5-Chloro-2,3-difluoroaniline is classified as a hazardous substance . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and other exposed areas thoroughly after handling .

properties

IUPAC Name

5-chloro-2,3-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSECOXGMKLKTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,3-difluoroaniline

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-1,2-difluoro-3-nitrobenzene (1.62 g, 8.4 mmol) in acetic acid (30 mL) was added tin(II) dichloride dihydrate (11.4 g, 50.4 mmol). The mixture was stirred for 1.25 h at rt, and then the acetic acid was removed in vacuo. The residue was transferred to a 500-mL Erlenmeyer flask in a minimal amount of ethyl acetate. The resulting suspension was then diluted with approximately 200 mL of ether, and then the flask was placed into an ice bath. To the vigorously stirring mixture was added 50% aqueous sodium hydroxide (10 mL), and a pale yellow solid formed. Celite and sodium sulfate were added to adsorb and dry the precipitate. All the solids were removed by filtration, rinsed with ethyl acetate, and discarded. The filtrate was concentrated, and the residue was purified by flash chromatography (80% hexanes:20% ethyl acetate). The desired 5-chloro-2,3-difluoroaniline was isolated as an orange oil (913 mg, 5.6 mmol, 66% yield). 1H NMR (400 MHz, CDCl3): 6.57-6.52 (m, 2H), 3.91 (br s, 2H); GCMS for C6H4ClF2N: 163 (M+).
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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